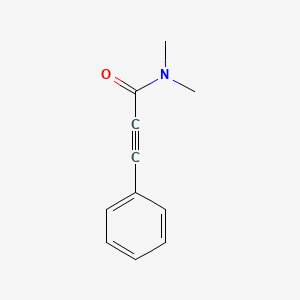
Propanediamide, N,N'-bis(2-aminoethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanediamide, N,N’-bis(2-aminoethyl)-, also known as N,N’-bis(2-aminoethyl)propanediamide, is a chemical compound with the molecular formula C7H16N4O2 and a molecular weight of 188.23 g/mol . This compound is characterized by the presence of two aminoethyl groups attached to a propanediamide backbone. It is used in various scientific and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Propanediamide, N,N’-bis(2-aminoethyl)- typically involves the reaction of 1,2-ethanediamine with diethyl malonate . The reaction proceeds under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
Step 1: Reaction of 1,2-ethanediamine with diethyl malonate.
Step 2: Purification of the product to obtain N,N’-bis(2-aminoethyl)propanediamide.
Industrial Production Methods
In industrial settings, the production of Propanediamide, N,N’-bis(2-aminoethyl)- is carried out using large-scale reactors and optimized reaction conditions to maximize yield and purity. The process involves continuous monitoring and control of temperature, pressure, and reactant concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
Propanediamide, N,N’-bis(2-aminoethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced to form amine derivatives.
Substitution: The amino groups can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophiles like alkyl halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized amides, while reduction can produce primary or secondary amines.
Applications De Recherche Scientifique
Propanediamide, N,N’-bis(2-aminoethyl)- has a wide range of applications in scientific research, including:
Biology: The compound is employed in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Propanediamide, N,N’-bis(2-aminoethyl)- involves its interaction with specific molecular targets. For example, it acts as a high-affinity copper (II) chelator, inhibiting mitochondrial cytochrome c oxidase by causing cellular copper deficiency . This interaction affects various cellular pathways and processes, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N’-bis(2-aminoethyl)malonodiamide
- N,N’-bis(aminoethyl)malondiamide
- 1,4,8,11-tetraazaundecane-5,7-dione
Uniqueness
Propanediamide, N,N’-bis(2-aminoethyl)- is unique due to its specific structure and the presence of two aminoethyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits higher affinity for certain metal ions and unique reactivity patterns in chemical reactions.
Propriétés
Numéro CAS |
26144-45-6 |
|---|---|
Formule moléculaire |
C7H16N4O2 |
Poids moléculaire |
188.23 g/mol |
Nom IUPAC |
N,N'-bis(2-aminoethyl)propanediamide |
InChI |
InChI=1S/C7H16N4O2/c8-1-3-10-6(12)5-7(13)11-4-2-9/h1-5,8-9H2,(H,10,12)(H,11,13) |
Clé InChI |
VESQKMRAHSVRFB-UHFFFAOYSA-N |
SMILES canonique |
C(CNC(=O)CC(=O)NCCN)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


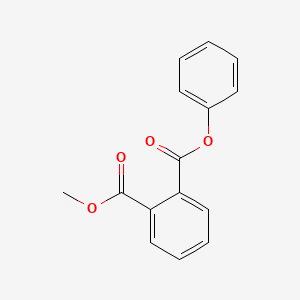
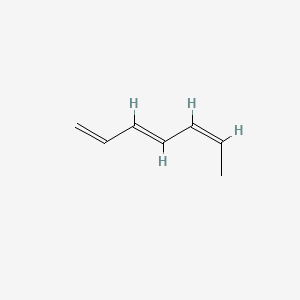
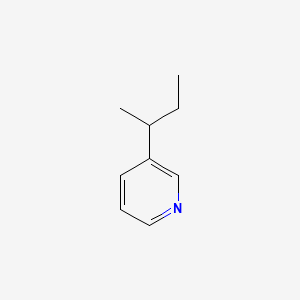
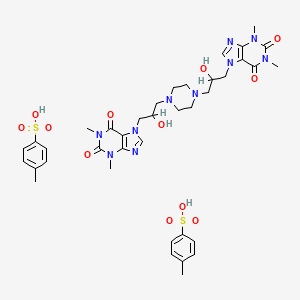
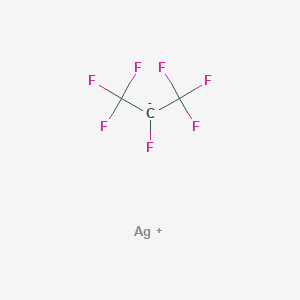

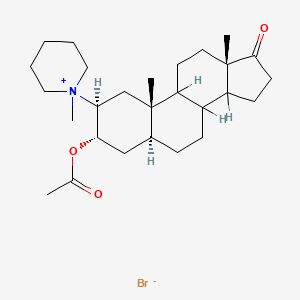
![1,6-Diazabicyclo[4.3.1]decane](/img/structure/B14704343.png)
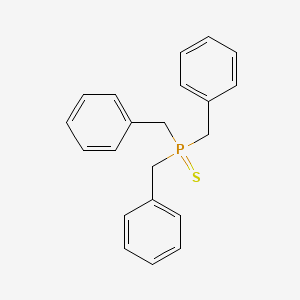
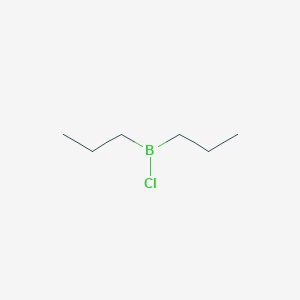
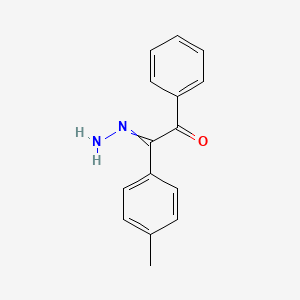
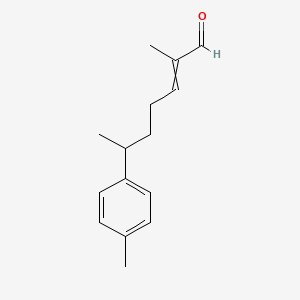
![6-Methyl[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B14704378.png)
